Lipophilicity Gap: 0.43 LogP Units Lower Than Non‑Fluorinated Phenyl Analog
Replacing the 4‑fluorophenyl ring with an unsubstituted phenyl ring raises lipophilicity by approximately 0.43 log units. The target compound has a measured/calculated LogP of 1.97 , whereas the direct non‑fluorinated comparator 3‑cyclopropyl‑2‑phenyl‑1,3‑thiazolidin‑4‑one (CAS 863763‑64‑8) has an XLogP3‑AA of 2.4 [1]. This difference shifts a compound from near‑optimal CNS drug space (LogP ~2) to a higher‑lipophilicity space, which can alter permeability, solubility, and off‑target binding .
| Evidence Dimension | Calculated LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 1.97 (Chemsrc) |
| Comparator Or Baseline | 3‑Cyclopropyl‑2‑phenyl‑1,3‑thiazolidin‑4‑one (CAS 863763‑64‑8): XLogP3‑AA = 2.4 |
| Quantified Difference | ΔLogP ≈ −0.43 (target less lipophilic) |
| Conditions | Computed octanol‑water partition coefficient; target LogP from Chemsrc; comparator XLogP3 from PubChem |
Why This Matters
Lipophilicity is a key determinant of compound promiscuity, metabolic stability, and solubility – a 0.43 log unit shift is large enough to disqualify an analog in many lead‑optimization programs.
- [1] PubChem. 3‑Cyclopropyl‑2‑phenyl‑1,3‑thiazolidin‑4‑one (CID 16044736) – XLogP3‑AA. Accessed May 2026. https://pubchem.ncbi.nlm.nih.gov/compound/16044736 View Source
